molecular formula C10H16N2O2S B2790928 3-Amino-4-tert-butylbenzenesulfonamide CAS No. 218442-55-8

3-Amino-4-tert-butylbenzenesulfonamide

Cat. No.: B2790928
CAS No.: 218442-55-8
M. Wt: 228.31
InChI Key: ZBGXMTVHDWFXKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-tert-butylbenzenesulfonamide (ABTS) is a sulfonamide derivative compound. It has a molecular formula of C10H16N2O2S and an average mass of 228.311 Da . This compound has shown significant potential in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an amino group and a tert-butylbenzenesulfonamide group . The exact structure can be found in various chemical databases .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.

Safety and Hazards

The safety data sheet for 3-Amino-4-tert-butylbenzenesulfonamide indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335, indicating that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-amino-4-tert-butylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-10(2,3)8-5-4-7(6-9(8)11)15(12,13)14/h4-6H,11H2,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGXMTVHDWFXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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